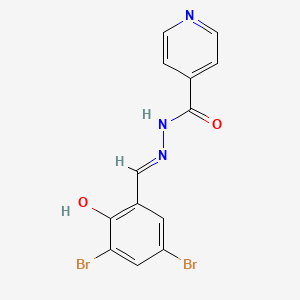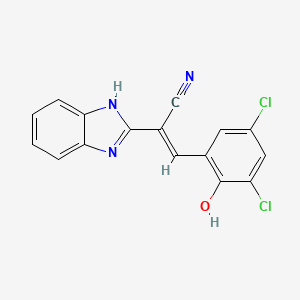![molecular formula C20H21ClN2O2 B6120877 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B6120877.png)
1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone acts on the endocannabinoid system, which is involved in various physiological processes, including pain sensation, mood regulation, and appetite control. Specifically, 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone binds to the cannabinoid receptors CB1 and CB2, which are located throughout the body. This binding results in the activation of various signaling pathways, leading to the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects
1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone has been shown to have various biochemical and physiological effects, including analgesia, sedation, hypothermia, and decreased locomotor activity. It has also been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA. Additionally, 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone has been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system, which can be useful in studying various physiological processes. However, one limitation of using 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone is its potential for abuse and dependence, as it has been shown to have psychoactive effects in humans.
Direcciones Futuras
There are several future directions for research involving 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone. One area of interest is the development of more selective CB1 and CB2 receptor agonists, which may have fewer psychoactive effects. Additionally, further research is needed to elucidate the potential therapeutic applications of 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone in various fields, including pain management, neuroprotection, and cancer treatment. Finally, more research is needed to understand the long-term effects of 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone use, as well as its potential for abuse and dependence.
Métodos De Síntesis
1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone can be synthesized through a multistep process involving the reaction of piperazine with 4-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 4-aminophenyl ketone. The final product is obtained through a purification process involving recrystallization.
Aplicaciones Científicas De Investigación
1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone has been extensively studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and cancer treatment. It has been shown to have potent analgesic effects in animal models of acute and chronic pain, and may have potential as a treatment for neuropathic pain. 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone has been investigated for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-15(24)17-4-8-19(9-5-17)22-10-12-23(13-11-22)20(25)14-16-2-6-18(21)7-3-16/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWOJJLLCSSERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6120814.png)
![{[5-(2-fluorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B6120834.png)

![ethyl 2-({2-[benzyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6120847.png)
![2-allyl-6-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6120859.png)
![3-(2-methoxyphenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6120866.png)
![N-[3-(benzyloxy)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6120871.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6120875.png)
![2-[(4-methoxybenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B6120884.png)
![methyl 4-[3-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B6120886.png)
![4-(3-ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B6120891.png)
![9-hydroxy-5-(4-methylphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6120912.png)
![2-({1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6120913.png)